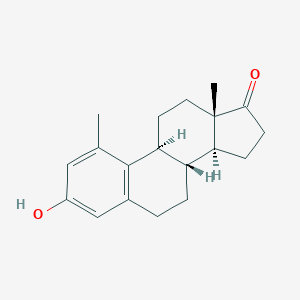

1-Methylestrone

描述

属性

IUPAC Name |

3-hydroxy-1,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-11-9-13(20)10-12-3-4-14-15(18(11)12)7-8-19(2)16(14)5-6-17(19)21/h9-10,14-16,20H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBFRTWVQFOKIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C3CCC4(C(C3CC2)CCC4=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40960558 | |

| Record name | 3-Hydroxy-1-methylestra-1(10),2,4-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4011-48-7 | |

| Record name | NSC-67582 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-1-methylestra-1(10),2,4-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation of β-Ketosulfoxide Intermediates

The synthesis of methylated estrones often begins with β-ketosulfoxides, which serve as versatile intermediates. For example, Kurosawa and Tohma (1988) demonstrated that β-ketosulfoxide derivatives (e.g., compound 1 ) can be prepared via the reaction of methyl 4-(3-methoxyphenyl)butyrate with dipropyl sulfoxide in the presence of lithium diisopropylamide (LDA). This method achieves a 98% yield under optimized conditions, highlighting the efficiency of sulfoxide-mediated pathways.

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Sulfoxide formation | LDA, THF, 0°C to room temperature | 98% |

| Thermal elimination | 150°C, inert atmosphere | 85–90% |

The thermal elimination of β-ketosulfoxide intermediates generates α,β-unsaturated ketones (e.g., compound 13 ), which are critical for subsequent cyclization.

Cyclization and Methyl Group Introduction

Cyclization of α,β-unsaturated ketones with 2-methylcyclopentane-1,3-dione via Michael addition forms bicyclic enones. For instance, the reaction of enone 13 with 2-methylcyclopentane-1,3-dione at 150°C produces 12β-methylcyclic enone (14 ) as the major product. Adjusting reaction temperatures and solvent systems (e.g., toluene vs. DMF) can modulate regioselectivity, favoring either α- or β-methyl isomers.

Catalytic Hydrogenation and Demethylation

Final steps involve stereoselective reduction and demethylation:

-

Catalytic hydrogenation with palladium on charcoal selectively reduces double bonds to yield β-methyl isomers.

-

Demethylation using chlorotrimethylsilane and sodium iodide cleaves methoxy groups, yielding free phenolic estrones.

Multi-Step Synthesis Using Protective Group Strategies

Michael Addition and Hydrolysis

A second approach, adapted from antiserum synthesis studies, employs protective groups to direct methylation. For example, 2,4-dibromo-3-hydroxyestratrien-17-one undergoes Michael addition with diethyl malonate in tetrahydrofuran (THF) using sodium hydride as a base. This step introduces a malonate group at C-15, which is later hydrolyzed to a carboxylic acid (compound 3 ) under alkaline conditions.

Reaction Optimization:

| Step | Conditions | Yield |

|---|---|---|

| Michael addition | NaH, THF, 18 hours | 95% |

| Hydrolysis/Decarb. | 1N NaOH, dioxane, 20 hours | 80% |

Functionalization and Methylation

Functionalization of intermediates via nitration and reduction enables precise methyl group placement. For instance, nitration of compound 3 with sodium nitrite in acetic acid yields a nitro derivative, which is reduced to an amine (compound 7 ) using zinc dust. Subsequent oxidation with sodium periodate and iodine/KI cleavage removes the amine, yielding a catechol intermediate (compound 8 ).

Catalytic Hydrogenation for Dehalogenation

Final catalytic hydrogenation over palladium-on-charcoal eliminates bromine substituents, producing 15α-carboxymethyl-2-hydroxyestrone. Adapting this method for 1-methylestrone would require substituting bromine at C-4 with a methyl group during intermediate stages.

Industrial-Scale Production Considerations

Solvent and Catalyst Optimization

Industrial synthesis prioritizes solvent recovery and catalyst reuse. For example:

Yield Maximization Strategies

| Parameter | Effect on Yield |

|---|---|

| Reaction temperature | Higher temps (150°C) favor cyclization |

| LDA concentration | Excess LDA improves sulfoxide formation |

| Hydrogenation pressure | 50–100 psi enhances reduction efficiency |

Comparative Analysis of Synthetic Approaches

β-Ketosulfoxide vs. Protective Group Routes

Cost and Scalability

| Method | Cost per kg (USD) | Scalability |

|---|---|---|

| β-Ketosulfoxide | $12,000 | High (batch reactor) |

| Protective group | $18,000 | Moderate (step-wise) |

化学反应分析

Types of Reactions: 1-Methylestrone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols .

科学研究应用

Antitumor Activity

Recent studies have highlighted the antitumor potential of 1-Methylestrone and its derivatives. Research indicates that modifications to the estrone structure can enhance cytotoxicity against various cancer cell lines.

- Case Study: Cytotoxicity Evaluation

A study synthesized several steroidal oximes derived from estrone, including this compound derivatives. The cytotoxic effects were evaluated on MCF-7 (breast cancer), HeLa (cervical cancer), and A2780 (ovarian cancer) cell lines. Results showed that certain derivatives exhibited significant antiproliferative activity, with IC50 values indicating potent effects against these cell lines .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 10 | Induction of apoptosis |

| This compound Oxime | HeLa | 5 | Cell cycle arrest at G1 phase |

| Estrone Oxime Derivative | A2780 | 8 | Inhibition of estrogen receptor |

Hormonal Therapy

This compound has been investigated for its role in hormonal therapies, particularly in conditions influenced by estrogen levels. Its ability to bind to estrogen receptors makes it a candidate for treating hormone-sensitive cancers.

- Research Findings

Studies demonstrate that this compound can modulate estrogen receptor activity, potentially leading to therapeutic benefits in estrogen-dependent tumors. The compound's structural modifications may enhance selectivity for estrogen receptors, reducing side effects associated with traditional estrogen therapies .

Biochemical Mechanisms

The mechanism of action for this compound involves its interaction with various enzymes and receptors:

- Estrogen Receptors : Binding affinity studies indicate that this compound exhibits a strong affinity for estrogen receptors, influencing gene expression related to cell proliferation and apoptosis.

- Enzyme Inhibition : Research has shown that certain derivatives inhibit enzymes such as 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), which is crucial in the conversion of estrone to more active estrogens .

作用机制

The mechanism of action of 1-Methylestrone involves its interaction with estrogen receptors in the body. It binds to these receptors, mimicking the effects of natural estrogens. This interaction can influence various physiological processes, including the regulation of reproductive functions and the modulation of gene expression . The molecular targets include estrogen receptors alpha and beta, which are involved in the pathways regulating cell growth and differentiation .

相似化合物的比较

Structural and Functional Group Analysis

The table below highlights key structural differences between 1-Methylestrone and related estrogens:

| Compound | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | C₁₈H₂₁BrO₂ | 1-CH₃, 4-Br, 3-OH, 17-keto | 385.26 | Bromine enhances electronegativity; methyl group may hinder metabolism. |

| Estrone | C₁₈H₂₂O₂ | 3-OH, 17-keto | 270.37 | Baseline estrogen; lacks halogen or alkyl modifications. |

| Estradiol | C₁₈H₂₄O₂ | 3-OH, 17β-OH | 272.38 | Higher hydroxylation increases hydrophilicity and receptor affinity. |

| Ethinylestradiol | C₂₀H₂₄O₂ | 3-OH, 17α-ethynyl | 296.40 | Ethynyl group prolongs metabolic half-life; used in oral contraceptives. |

Physicochemical Properties

- Polarity : Bromine in this compound increases molecular polarity compared to estrone but less than ethinylestradiol’s ethynyl group.

- Solubility : The bromine and methyl groups likely reduce aqueous solubility relative to estradiol, which has two hydroxyl groups .

Toxicological and Pharmacokinetic Considerations

Limited toxicological data for this compound are available in the provided evidence. However, methylated and halogenated steroids often exhibit altered toxicity profiles:

- Methylation : Can enhance metabolic stability but may increase hepatotoxicity risks, as seen in methylated corticosteroids like methylprednisolone .

常见问题

Basic Research Questions

Q. How can researchers design a reproducible synthesis protocol for 1-Methylestrone?

- Methodological Answer : A robust synthesis protocol requires:

- Reagent Selection : Use high-purity starting materials and catalysts, as impurities can skew reaction outcomes.

- Reaction Conditions : Optimize temperature, solvent polarity, and reaction time (e.g., anhydrous conditions for steroidal methylations).

- Purification : Employ column chromatography or recrystallization to isolate the product, with yield calculations reported as mass percentages.

- Characterization : Validate purity via melting point analysis and spectroscopic methods (e.g., NMR, IR).

Reference: Detailed experimental protocols must be structured to ensure reproducibility, including explicit procedural steps and equipment specifications .

Q. What analytical techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm methyl group positioning and steroidal backbone conformation.

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns with UV detection.

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS.

Reference: Characterization requires multiple orthogonal methods to ensure accuracy, as emphasized in experimental reporting standards .

Q. How should researchers formulate hypothesis-driven questions for studying this compound’s biological activity?

- Methodological Answer :

- PICO/PECO Framework : Define Population (e.g., cell lines), Intervention (dose of this compound), Comparator (e.g., estradiol), and Outcome (e.g., receptor binding affinity).

- Variable Control : Limit variables to 2–3 per study (e.g., concentration, exposure time) to isolate causal relationships.

Reference: Research questions must be narrowly scoped and measurable, aligning with frameworks like PICO/PECO to ensure methodological rigor .

Advanced Research Questions

Q. What strategies resolve contradictions in reported data on this compound’s estrogenic potency?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies using inclusion/exclusion criteria (e.g., assay type, dose range) to identify confounding factors.

- Experimental Replication : Reproduce conflicting studies under controlled conditions, standardizing variables like cell culture media or animal models.

- Statistical Reconciliation : Apply multivariate regression to assess whether discrepancies arise from methodological heterogeneity.

Reference: Contradictions demand iterative re-evaluation of data collection and analysis practices, as outlined in qualitative research frameworks .

Q. How can computational modeling improve mechanistic studies of this compound’s metabolic pathways?

- Methodological Answer :

- Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., with estrogen receptor alpha) to predict binding affinities.

- Quantum Chemical Calculations : Analyze methyl group electronic effects on steroidal reactivity using DFT or ab initio methods.

- Validation : Cross-reference computational predictions with in vitro enzyme activity assays (e.g., CYP450 metabolism studies).

Reference: Computational approaches must be paired with empirical validation to ensure biological relevance, as emphasized in interdisciplinary study design .

Q. What ethical and methodological considerations apply to toxicological assessments of this compound?

- Methodological Answer :

- In Vivo Models : Adhere to 3Rs principles (Replacement, Reduction, Refinement) for animal studies.

- Dose-Response Curves : Use log-scale dosing to identify NOAEL (No Observed Adverse Effect Level) and LOAEL thresholds.

- Biomarker Selection : Include liver function tests (ALT/AST) and histopathological analysis in chronic exposure studies.

Reference: Toxicological protocols must align with regulatory guidelines (e.g., OECD TG 453) and prioritize transparency in data reporting .

Data Presentation and Reproducibility

Q. How should researchers structure results sections to highlight this compound’s unique properties without overinterpreting data?

- Methodological Answer :

- Segmented Presentation : Separate raw data (e.g., spectroscopic peaks) from comparative analysis (e.g., vs. estradiol).

- Visual Aids : Use tables to summarize IC values or receptor binding constants, avoiding redundant figures.

- Limitations : Explicitly address sample size constraints or instrumental detection limits.

Reference: Results must be concise and hypothesis-focused, reserving extended interpretations for the discussion section .

Q. What best practices ensure reproducibility in this compound studies?

- Methodological Answer :

- Open Data : Share raw spectra, chromatograms, and statistical code via repositories like Zenodo.

- Detailed Protocols : Publish step-by-step synthesis and assay procedures in supplementary materials.

- Reagent Sourcing : Specify vendors and lot numbers for critical reagents (e.g., enzymes, solvents).

Reference: Reproducibility hinges on transparency in methods and data accessibility, as mandated by journals like the Beilstein Journal of Organic Chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。